molecular formula C7H15NO B13826942 N-Methyl-2-piperidinemethanol-d5

N-Methyl-2-piperidinemethanol-d5

Cat. No.: B13826942
M. Wt: 134.23 g/mol
InChI Key: HXXJMMLIEYAFOZ-YRYIGFSMSA-N
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Description

N-Methyl-2-piperidinemethanol-d5: is a deuterated compound with the molecular formula C7H10D5NO and a molecular weight of 134.23 g/mol . This compound is a stable isotope-labeled analog of N-Methyl-2-piperidinemethanol, where five hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a solvent like methanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: N-Methyl-2-piperidinemethanol-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.

Biology: In biological research, the compound is used to trace metabolic pathways and study enzyme kinetics. Its deuterium labeling allows for precise tracking in metabolic studies.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. It helps in understanding the metabolic fate of drugs and their interactions with biological systems.

Industry: In the industrial sector, this compound is used in the production of deuterated solvents and reagents. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-piperidinemethanol-d5 is primarily related to its role as a deuterated analog. Deuterium substitution affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. This allows researchers to study the effects of isotopic substitution on various chemical and biological processes.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In metabolic studies, it helps in elucidating pathways and identifying key intermediates.

Comparison with Similar Compounds

Uniqueness: N-Methyl-2-piperidinemethanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C7H15NO

Molecular Weight

134.23 g/mol

IUPAC Name

dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2

InChI Key

HXXJMMLIEYAFOZ-YRYIGFSMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])O

Canonical SMILES

CN1CCCCC1CO

Origin of Product

United States

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